PROTAC BTK Degrader-5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

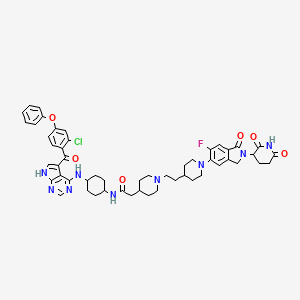

C52H57ClFN9O6 |

|---|---|

Molekulargewicht |

958.5 g/mol |

IUPAC-Name |

N-[4-[[5-(2-chloro-4-phenoxybenzoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]cyclohexyl]-2-[1-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]ethyl]piperidin-4-yl]acetamide |

InChI |

InChI=1S/C52H57ClFN9O6/c53-41-26-37(69-36-4-2-1-3-5-36)10-11-38(41)48(66)40-28-55-49-47(40)50(57-30-56-49)59-35-8-6-34(7-9-35)58-46(65)24-32-15-20-61(21-16-32)19-14-31-17-22-62(23-18-31)44-25-33-29-63(52(68)39(33)27-42(44)54)43-12-13-45(64)60-51(43)67/h1-5,10-11,25-28,30-32,34-35,43H,6-9,12-24,29H2,(H,58,65)(H,60,64,67)(H2,55,56,57,59) |

InChI-Schlüssel |

YWMGYZOTBRTAPC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)NC(=O)CC6CCN(CC6)CCC7CCN(CC7)C8=C(C=C9C(=C8)CN(C9=O)C1CCC(=O)NC1=O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PROTAC BTK Degrader-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of the mechanism of action of PROTAC BTK Degrader-5, a representative heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising strategy to overcome resistance to traditional BTK inhibitors. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action

This compound operates through a catalytic mechanism involving the formation of a ternary complex between BTK, the PROTAC molecule, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

The key steps in the mechanism of action are as follows:

-

Binding to Target and E3 Ligase: this compound, possessing two distinct warheads connected by a linker, simultaneously binds to the target protein, BTK, and the substrate receptor of the E3 ligase complex, CRBN.[1][2]

-

Ternary Complex Formation: The binding of both proteins by the PROTAC molecule results in the formation of a transient, productive ternary complex {BTK-PROTAC-CRBN}.[3][4] The stability and conformation of this complex are critical for efficient ubiquitination.

-

Ubiquitination of BTK: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of BTK.[5][6] This process occurs multiple times, resulting in a polyubiquitin (B1169507) chain on the BTK protein.

-

Proteasomal Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins.[1][7] The proteasome unfolds and proteolytically degrades BTK into small peptides.

-

Catalytic Cycle: After inducing ubiquitination, the this compound is released and can engage another BTK and CRBN molecule, thus acting catalytically to induce the degradation of multiple BTK proteins.[4]

This event-driven pharmacology distinguishes PROTACs from traditional inhibitors that require continuous occupancy of the target's active site.[3]

Quantitative Data Summary

The efficacy of this compound can be characterized by several key quantitative parameters. The following tables summarize representative data for potent, CRBN-recruiting BTK PROTACs from published literature, which are analogous to the expected performance of this compound.

Table 1: Cellular Degradation Potency and Efficacy

| Compound Reference | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| NC-1[7] | Mino | 2.2 | 97 | 24 |

| DD-03-171[8] | Mantle Cell Lymphoma (MCL) | 5.1 | >90 | Not Specified |

| Compound 15[2] | Not Specified | 3.18 | Not Specified | Not Specified |

| PTD10[2] | Not Specified | 0.5 | Not Specified | Not Specified |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[9][10]

-

Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[9][10]

Table 2: Binding Affinities

| Compound Reference | Binding to BTK (KD or IC50, nM) | Binding to CRBN (KD or IC50, µM) |

| Representative PROTAC[11] | 70 - 140 | 2.5 - 3.6 |

| UBX-382[12] | ~200-300 | ~1-10 |

-

KD/IC50: A measure of the binding affinity of the PROTAC for its target protein and the E3 ligase. Lower values indicate tighter binding.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot for BTK Degradation

Objective: To quantify the degradation of BTK protein in cells upon treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Seed a suitable B-cell lymphoma cell line (e.g., Mino, Ramos) at a density of 1 x 10^6 cells/mL. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[7][13]

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

-

SDS-PAGE: Normalize the protein concentration for all samples and load 20-40 µg of total protein per lane onto an SDS-PAGE gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13][15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][13]

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the percentage of BTK degradation relative to the vehicle-treated control, normalized to the loading control.[13]

In Vitro Ubiquitination Assay

Objective: To confirm that this compound induces the ubiquitination of BTK in a reconstituted system.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):[1][6]

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex

-

Recombinant human BTK protein

-

Ubiquitin

-

ATP

-

This compound (at a final concentration of ~1-10 µM) or DMSO as a vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot Analysis: Analyze the reaction products by Western blotting as described in Protocol 3.1, using an anti-BTK antibody. The appearance of a high-molecular-weight smear or a ladder of bands above the unmodified BTK band indicates polyubiquitination.[1]

TR-FRET Ternary Complex Formation Assay

Objective: To measure the formation of the BTK-PROTAC-CRBN ternary complex in a homogenous assay format.[16][17]

Protocol:

-

Reagent Preparation:

-

Prepare a solution of His-tagged recombinant BTK.

-

Prepare a solution of GST-tagged recombinant CRBN.

-

Prepare a solution of Terbium (Tb)-labeled anti-His antibody (donor fluorophore).

-

Prepare a solution of fluorescently labeled anti-GST antibody (e.g., using a fluorescent dye as the acceptor).

-

Prepare a serial dilution of this compound.

-

-

Assay Plate Setup: In a 384-well microplate, add the following components in the specified order:

-

This compound dilution series.

-

A mixture of His-tagged BTK and Tb-labeled anti-His antibody.

-

A mixture of GST-tagged CRBN and fluorescently labeled anti-GST antibody.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow for complex formation.[17]

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms, and then decreases at higher concentrations due to the formation of binary complexes (the "hook effect").[3][12]

Mandatory Visualizations

Signaling Pathways and Mechanisms

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ubiquitination Assay - Profacgen [profacgen.com]

- 6. lifesensors.com [lifesensors.com]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. bosterbio.com [bosterbio.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to PROTAC BTK Degrader-5: Structure, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) targeting PROTAC (Proteolysis Targeting Chimera), BTK Degrader-5. This document details its chemical structure, a plausible synthetic route, and the experimental protocols for its biological evaluation. The information is intended to equip researchers in the field of targeted protein degradation with the necessary details to understand and potentially replicate studies involving this class of molecules.

Introduction to PROTAC BTK Degrader-5

This compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase, a key signaling protein in B-cell development and activation.[1] Hyperactivation of the B-cell receptor (BCR) signaling pathway, in which BTK is a crucial component, is implicated in various B-cell malignancies.[1] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins.[1] They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound has been identified as a potent and selective degrader of both wild-type and C481S mutant BTK.[1]

Chemical Structure and Properties

This compound is comprised of three key components: a warhead that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.

| Property | Value |

| Molecular Formula | C₅₂H₅₇ClFN₉O₆ |

| Molecular Weight | 958.52 g/mol |

| BTK Ligand | Based on the reversible BTK inhibitor ARQ-531 |

| E3 Ligase Ligand | Pomalidomide |

| Linker | A rigid piperazine-based linker |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of the BTK-binding moiety, the linker, and the E3 ligase ligand. The following is a representative synthetic scheme based on published methodologies for similar compounds.[1]

Scheme 1: Synthesis of this compound

A detailed, step-by-step protocol is provided in the Experimental Protocols section.

Quantitative Biological Data

The biological activity of this compound has been characterized by its ability to induce BTK degradation and inhibit cell proliferation in various lymphoma cell lines.

| Cell Line | Assay Type | Parameter | Value (nM) |

| JeKo-1 | Degradation | DC₅₀ | 7.0 |

| OCI-ly10 | Anti-proliferation | IC₅₀ | 2.3 |

| TMD8 | Anti-proliferation | IC₅₀ | 4.5 |

| JeKo-1 | Anti-proliferation | IC₅₀ | 38.1 |

| BTKC481S Ba/F3 | Anti-proliferation | IC₅₀ | 86.0 |

Pharmacokinetic Profile:

| Parameter | Value |

| Metabolic Stability (T₁/₂) | > 145 min |

Experimental Protocols

Synthesis of this compound (Compound 3e)

This protocol is adapted from the synthesis of analogous compounds.[1]

Step 1: Synthesis of the Linker Intermediate

-

To a solution of 1-Boc-piperazine in a suitable solvent such as dichloromethane (B109758) (DCM), add triethylamine (B128534) (TEA).

-

Cool the reaction mixture to 0 °C and add a solution of the desired acid chloride linker precursor in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected linker.

-

Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.

-

Remove the solvent under reduced pressure to obtain the linker intermediate.

Step 2: Coupling of the Linker to the BTK Inhibitor Moiety

-

Dissolve the BTK inhibitor precursor (an analogue of ARQ-531 with a suitable attachment point) in a solvent such as dimethylformamide (DMF).

-

Add a coupling agent like HATU and a base such as diisopropylethylamine (DIPEA).

-

Add the deprotected linker intermediate to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by flash chromatography.

Step 3: Final Coupling to the E3 Ligase Ligand

-

To the product from Step 2, add the pomalidomide-linker precursor.

-

Employ a suitable coupling reaction, such as a nucleophilic substitution or an amide coupling, depending on the functional groups of the two fragments.

-

Monitor the reaction by LC-MS until completion.

-

Purify the final product, this compound, by preparative HPLC.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

BTK Degradation Assay (Western Blot)

-

Cell Culture and Treatment: Seed JeKo-1 cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4 °C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Signal Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control. The DC₅₀ value is determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed lymphoma cells (e.g., OCI-ly10, TMD8, JeKo-1) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC degrader.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of BTK PROTACs.

References

An In-Depth Technical Guide on PROTAC BTK Degrader-5: E3 Ligase Recruitment and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed technical overview of a specific Bruton's tyrosine kinase (BTK) degrader, PROTAC BTK Degrader-5, with a focus on its recruitment of the E3 ubiquitin ligase and its mechanism of action. BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising alternative to traditional inhibition, particularly in overcoming drug resistance.

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. By inducing the proximity of BTK and CRBN, this PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of BTK.

Quantitative Data Summary

The following tables summarize the key quantitative parameters characterizing the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Constant) | JeKo-1 | 7.0 nM | [1][2][3][4][5] |

| **Metabolic Stability (T₁⸝₂) ** | - | 145 min | [1] |

| Cell Line | IC₅₀ (Anti-proliferative Activity) | Reference |

| OCI-ly10 | 2.3 nM | [1] |

| TMD8 | 4.5 nM | [1] |

| JeKo-1 | 38.1 nM | [1] |

| BTKC481S Ba/F3 | 86.0 nM | [1] |

Signaling Pathways and Mechanism of Action

The core function of this compound is to induce the degradation of BTK, thereby inhibiting its downstream signaling pathways that are crucial for B-cell proliferation and survival.

BTK Signaling Pathway

Caption: The BTK signaling cascade initiated by B-cell receptor activation.

This compound Mechanism of Action

References

The Dawn of a New Era in B-Cell Malignancy Treatment: A Technical Guide to Selective BTK Degraders

For Researchers, Scientists, and Drug Development Professionals

The landscape of B-cell malignancy treatment is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of key oncogenic drivers. At the forefront of this revolution are selective Bruton's tyrosine kinase (BTK) degraders, a novel class of therapeutics designed to overcome the limitations of traditional BTK inhibitors. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of these promising agents, offering a comprehensive resource for professionals in the field.

Bruton's tyrosine kinase is a crucial non-receptor tyrosine kinase that plays a central role in B-cell development, differentiation, and signaling.[1][2][3] Its dysregulation is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target.[1][4] While BTK inhibitors have demonstrated significant clinical success, the emergence of resistance, often through mutations in the BTK protein, has necessitated the development of new therapeutic strategies.[1][4]

Selective BTK degraders, primarily in the form of proteolysis-targeting chimeras (PROTACs), offer a novel approach. These heterobifunctional molecules are engineered to simultaneously bind to BTK and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein.[5][6][7] This "event-driven" pharmacology, as opposed to the "occupancy-driven" mechanism of inhibitors, allows for the catalytic removal of the target protein, offering the potential for more profound and durable responses, even in the presence of resistance mutations.[8][9]

This guide will delve into the specifics of several leading selective BTK degraders in development, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the intricate biological pathways and developmental workflows.

Key Selective BTK Degraders in Development

Several selective BTK degraders are currently progressing through clinical trials, demonstrating promising early results in patients with relapsed or refractory B-cell malignancies.[5][10] The following tables summarize the available quantitative data for some of the most advanced candidates.

| Degrader | Target E3 Ligase | BTK DC50 (nM) | Cell Line | Dmax (%) | Reference(s) |

| NX-5948 | Cereblon (CRBN) | 0.32 (WT) | TMD8 | 97 | [11] |

| 0.21 (C481S) | TMD8 | 97 | [11] | ||

| 0.034 | Primary human B Cells | 98 | [11] | ||

| NX-2127 | Cereblon (CRBN) | 2.08 (WT) | - | - | [12] |

| UBX-382 | Cereblon (CRBN) | ~4 | TMD-8 | >90% | [13] |

| RC-1 | Cereblon (CRBN) | <10 | MOLM-14 | >85% | [14] |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation observed.

| Degrader | Efficacy Model | Dosing | Key Findings | Reference(s) |

| BGB-16673 | Rec-1 xenograft | 0.3, 1, or 3 mg/kg, PO, QD | ~90% tumor growth inhibition at 3 mg/kg. | [15] |

| NX-5948 | TMD8 xenograft (C481S) | Daily oral administration | Superior tumor growth inhibition compared to ibrutinib. | [16] |

| Intracranial TMD8 xenograft | Oral administration | Decreased intracranial tumor burden and improved survival. | [16] | |

| NX-2127 | Preclinical oncology models | Orally bioavailable | Demonstrates in vivo efficacy. | [4][5][6][17][18] |

| UBX-382 | TMD-8 xenograft (WT & C481S) | 3 and 10 mg/kg, PO | Complete tumor regression in <2 weeks. | [13][19] |

PO: Per os (by mouth); QD: Quaque die (once a day).

| Degrader | Clinical Trial Phase | Patient Population | Key Clinical Data | Reference(s) |

| BGB-16673 | Phase 1/2 (NCT05006716) | R/R B-cell malignancies | Tolerable safety profile and clinical responses in heavily pretreated patients. | [2][20] |

| NX-5948 | Phase 1a/b (NCT05131022) | R/R B-cell malignancies | ORR of 75.5% in CLL/SLL patients at 8 weeks. | |

| NX-2127 | Phase 1a/b (NCT04830137) | R/R B-cell malignancies | Deep and sustained degradation of BTK at 100 mg daily oral dosing. | [4][5][6][17][18] |

| AC676 | Phase 1 (NCT05780034) | R/R B-cell malignancies | Currently enrolling patients. | [8][10] |

R/R: Relapsed/Refractory; ORR: Objective Response Rate; CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma.

Signaling Pathways and Experimental Workflows

To fully appreciate the innovation behind selective BTK degraders, it is essential to understand the biological context in which they operate and the experimental processes that drive their development.

The BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. In B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth.

Caption: The BTK signaling cascade in B-cells.

General Workflow for the Development of BTK Degraders

The development of a selective BTK degrader follows a rigorous and multi-step process, from initial design and synthesis to comprehensive preclinical and clinical evaluation. This workflow ensures the identification of potent, selective, and safe therapeutic candidates.

Caption: The developmental pipeline for selective BTK degraders.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of novel therapeutic agents. Below are outlines for key assays used in the characterization of selective BTK degraders.

In Vitro BTK Degradation Assay (Western Blot)

Objective: To determine the concentration- and time-dependent degradation of BTK in cancer cell lines following treatment with a degrader.

Methodology:

-

Cell Culture: Culture B-cell malignancy cell lines (e.g., TMD8, HBL-1) in appropriate media and conditions.

-

Treatment: Seed cells in multi-well plates and treat with a range of concentrations of the BTK degrader or vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK band intensity to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle control.

-

Determine the DC50 value by plotting the percentage of degradation against the log of the degrader concentration and fitting the data to a four-parameter logistic curve.[9][21]

-

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of BTK degradation on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density.

-

Treatment: Treat the cells with serial dilutions of the BTK degrader or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (50% growth inhibition) or EC50 (half-maximal effective concentration) value by plotting the percentage of viability against the log of the degrader concentration.[9][22]

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a BTK degrader in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

-

Cell Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., TMD8) into the flank of each mouse.

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the BTK degrader via the desired route (e.g., oral gavage) at various dose levels and schedules (e.g., once daily).

-

Administer vehicle control to the control group.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice.

-

Excise the tumors and measure their weight.

-

Analyze tumor tissues for BTK degradation via western blot or immunohistochemistry.

-

Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.[13][15][19]

-

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a BTK degrader.

Methodology:

-

Animal Dosing: Administer the BTK degrader to animals (e.g., mice, rats) via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points post-dosing.

-

Sample Processing: Process the blood samples to obtain plasma.

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the degrader in plasma.

-

-

Data Analysis:

Proteomic Profiling for Selectivity

Objective: To assess the selectivity of a BTK degrader by identifying off-target proteins that are also degraded.

Methodology:

-

Cell Treatment: Treat cancer cells with the BTK degrader or vehicle control.

-

Protein Extraction and Digestion:

-

Lyse the cells and extract the total protein.

-

Digest the proteins into peptides using an enzyme like trypsin.

-

-

Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing): Label the peptide samples from different treatment conditions with isobaric TMT reagents.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance.

-

-

Data Analysis:

-

Use specialized software to identify and quantify the proteins in each sample.

-

Compare the protein abundance between the degrader-treated and control samples.

-

Generate volcano plots to visualize proteins that are significantly up- or downregulated.

-

Identify proteins other than BTK that are significantly degraded to assess the selectivity of the compound.[7][14][27]

-

The Future of BTK Degraders

Selective BTK degraders represent a significant advancement in the treatment of B-cell malignancies, offering the potential to overcome resistance to existing therapies and provide more durable clinical benefit. As our understanding of the underlying biology and the technology of targeted protein degradation continues to evolve, we can anticipate the development of even more potent, selective, and well-tolerated BTK degraders. The ongoing clinical trials will be crucial in defining the role of these innovative agents in the therapeutic armamentarium against B-cell cancers. This technical guide serves as a foundational resource for the researchers and drug developers who will shape this exciting future.

References

- 1. Nurix Therapeutics Presents New Positive Data from Phase 1a/1b Clinical Trial of NX-5948 in Chronic Lymphocytic Leukemia at the 66th American Society of Hematology Annual Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 2. ashpublications.org [ashpublications.org]

- 3. beonemedinfo.com [beonemedinfo.com]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. onclive.com [onclive.com]

- 9. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nurixtx.com [nurixtx.com]

- 12. nurixtx.com [nurixtx.com]

- 13. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. beonemedinfo.com [beonemedinfo.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies. | Semantic Scholar [semanticscholar.org]

- 19. ashpublications.org [ashpublications.org]

- 20. ashpublications.org [ashpublications.org]

- 21. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Technical Guide: Biophysical and Kinetic Characterization of a PROTAC BTK Degrader

Authored for: Researchers, scientists, and drug development professionals.

Introduction:

This technical guide provides an in-depth overview of the binding affinity and kinetics of a representative Proteolysis Targeting Chimera (PROTAC) targeting Bruton's Tyrosine Kinase (BTK). As "PROTAC BTK Degrader-5" is a hypothetical molecule, this document will utilize publicly available data for the well-characterized BTK PROTAC, DD-03-171 , as a surrogate. DD-03-171 is a potent and selective degrader of BTK that functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This guide will cover the quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex between the target protein and an E3 ligase. This is governed by the binding affinities of the PROTAC for both proteins. The following tables summarize the key quantitative data for DD-03-171 and its constituent components.

Table 1: Cellular Activity of DD-03-171

| Parameter | Value | Cell Line | Description |

| DC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) | The concentration of the PROTAC that induces 50% degradation of the target protein. |

| IC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) | The concentration of the PROTAC that causes 50% inhibition of cell proliferation.[1][3] |

Table 2: Binary Binding Affinities of DD-03-171 Components

| Component | Binding Partner | Kd (Dissociation Constant) | IC50 | Assay Method |

| CGI1746 (BTK binder) | BTK | 1.5 nM | 1.9 nM | ATP-free competition binding assay / Kinase assay[4] |

| Pomalidomide (CRBN binder) | Cereblon (CRBN) | ~250 nM | - | Isothermal Titration Calorimetry (ITC)[5] |

| MT-802 (another BTK PROTAC) | BTK | - | 18.11 nM | TR-FRET[6] |

| MT-802 | CRBN | - | 1.258 µM | TR-FRET[6] |

Experimental Protocols

The characterization of a PROTAC's binding affinity and kinetics involves a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (k_on and k_off) and affinity (K_d) of biomolecular interactions in real-time.[7][8][9][10]

Objective: To determine the binding kinetics of the PROTAC to BTK and CRBN individually (binary interactions) and as a ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA chip)

-

Recombinant purified BTK protein

-

Recombinant purified CRBN-DDB1 complex

-

PROTAC BTK Degrader (e.g., DD-03-171)

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotinylated protein capture)

Protocol:

-

Immobilization:

-

Covalently immobilize the E3 ligase (CRBN-DDB1) or the target protein (BTK) onto the sensor chip surface using standard amine coupling chemistry or capture biotinylated protein on a streptavidin-coated chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding to a single partner.

-

Flow running buffer over the surface to measure the dissociation phase.

-

Regenerate the sensor surface between cycles if necessary.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

-

-

Ternary Complex Analysis:

-

To measure the kinetics of the ternary complex, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein (BTK) over the immobilized E3 ligase (CRBN-DDB1).

-

Alternatively, inject the target protein over a surface with pre-bound PROTAC to the E3 ligase.

-

Analyze the data to determine the kinetics of ternary complex formation and dissociation.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in solution.[11][12][13][14]

Objective: To confirm and quantify the formation of the BTK-PROTAC-CRBN ternary complex.

Materials:

-

TR-FRET compatible plate reader

-

Low-volume black microplates

-

Recombinant purified, tagged BTK (e.g., His-tagged)

-

Recombinant purified, tagged CRBN-DDB1 (e.g., GST-tagged)

-

Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium)

-

Fluorescently-labeled anti-tag antibody (acceptor, e.g., anti-GST-d2)

-

PROTAC BTK Degrader

-

Assay buffer

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.

-

Assay Assembly: In a microplate, add the BTK protein, CRBN-DDB1 complex, donor-labeled antibody, and acceptor-labeled antibody.

-

PROTAC Addition: Add the serially diluted PROTAC to the wells. Include no-PROTAC controls.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, which is characteristic of PROTAC-induced ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[15][16]

Objective: To determine the thermodynamic parameters of the binary and ternary complex formations.

Materials:

-

Isothermal titration calorimeter

-

Recombinant purified BTK protein

-

Recombinant purified CRBN-DDB1 complex

-

PROTAC BTK Degrader

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of all components.

-

-

Binary Titration:

-

Load the PROTAC into the syringe and the target protein (BTK or CRBN-DDB1) into the sample cell.

-

Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.

-

-

Ternary Titration:

-

To measure the ternary complex formation, saturate the PROTAC with one of the proteins and titrate this binary complex into the other protein.

-

-

Data Analysis:

-

Integrate the heat-change peaks and plot them against the molar ratio of the titrant.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.

-

Visualizations

BTK Signaling Pathway

Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[17][18][19] Dysregulation of this pathway is implicated in various B-cell malignancies.

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

PROTAC Mechanism of Action and Experimental Workflow

The following diagram illustrates the general mechanism of a BTK PROTAC and a typical workflow for its characterization.

Caption: PROTAC mechanism of action and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DD-03-171 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. DD-03-171 | 2366132-45-6 Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

In Vitro Degradation Profile of PROTAC BTK Degrader-5: A Technical Guide

This technical guide provides an in-depth overview of the in vitro degradation profile of PROTAC BTK Degrader-5, a selective Bruton's tyrosine kinase (BTK) degrader. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] They consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5] This catalytic mechanism allows for substoichiometric dosing and can be more effective than traditional inhibition.[2][3]

This compound (also referred to as compound 3e) is a selective degrader of BTK, a key signaling molecule in B-cell development and activation.[6][7] It has demonstrated anti-proliferative effects in various lymphoma tumor cells and is a tool for research in chronic lymphoid malignancies.[6][8]

Quantitative Degradation and Proliferation Data

The following tables summarize the key quantitative metrics for the in vitro activity of this compound.

Table 1: In Vitro Degradation Profile

| Parameter | Cell Line | Value | Conditions |

|---|---|---|---|

| DC₅₀ | JeKo-1 | 7.0 nM | 24-hour treatment |

| T₁⸝₂ | - | 145 min | 100 and 1000 nM |

Data sourced from MedchemExpress.[6]

Table 2: Anti-Proliferation Profile (IC₅₀)

| Cell Line | IC₅₀ (BTK Degrader-5) | IC₅₀ (Ibrutinib) | Conditions |

|---|---|---|---|

| OCI-ly10 | 2.3 nM | 4.5 nM | 72-hour treatment |

| TMD8 | 4.5 nM | 4.7 nM | 72-hour treatment |

| JeKo-1 | 38.1 nM | 79.8 nM | 72-hour treatment |

| BTK C481S Ba/F3 | 86.0 nM | 1546.0 nM | 72-hour treatment |

Data sourced from MedchemExpress.[6]

Key Signaling and Experimental Pathways

Visual diagrams are provided below to illustrate the mechanism of action, the relevant biological pathway, and a typical experimental workflow.

Caption: PROTAC Mechanism of Action.

Caption: Simplified BTK Signaling Pathway.

Caption: In Vitro Degradation Assay Workflow.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for conducting in vitro degradation and selectivity assays, based on standard practices in the field.

-

Cell Line: JeKo-1 (mantle cell lymphoma).

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth. Cell viability should be monitored via Trypan Blue exclusion and maintained above 90%.

This protocol is designed to determine the DC₅₀ (concentration for 50% degradation) of this compound.

-

Cell Seeding: Seed JeKo-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1.6 nM to 1000 nM.[6] A DMSO-only well should be included as a vehicle control.

-

Treatment: Add the diluted compound to the corresponding wells.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[6]

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BTK (target) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BTK band intensity to the loading control. Calculate the percentage of remaining BTK relative to the vehicle control. Plot the percentage of degradation against the compound concentration and fit the data to a dose-response curve to determine the DC₅₀ value.[9]

To confirm that BTK degradation is mediated by the proteasome, a rescue experiment can be performed.

-

Follow the main degradation assay protocol (Section 4.2).

-

Include an additional experimental arm where cells are pre-treated with a proteasome inhibitor, such as 5 µM MG-132, for 1-2 hours before adding this compound (e.g., at 100 nM).[6]

-

Analyze BTK protein levels via Western Blot. A rescue of BTK levels in the presence of MG-132 would confirm that the degradation is proteasome-dependent.

This compound demonstrates selectivity with no off-target degradation of CRBN neosubstrates like IKZF1 and GSPT1, and only a mild effect on IKZF3.[6]

-

Protocol: Follow the main degradation assay protocol (Section 4.2).

-

Antibodies: In the Western Blotting step, probe membranes with primary antibodies for potential off-target proteins (e.g., IKZF1, GSPT1, IKZF3) in addition to BTK and the loading control.

-

Analysis: Quantify the protein levels of these potential neosubstrates relative to the vehicle control. The absence of significant degradation confirms the selectivity of the PROTAC.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. revvity.com [revvity.com]

- 4. PROTAC - BiopharmaDirect [biopharmadirect.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Cellular uptake and distribution of PROTAC BTK Degrader-5

An In-depth Technical Guide on the Cellular Uptake and Distribution of PROTAC BTK Degrader-5

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them.[1][] These heterobifunctional molecules co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of specific target proteins.[][3] Bruton's Tyrosine Kinase (BTK) is a critical signaling protein in B-cell development and activation, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[3][4][5]

This technical guide focuses on this compound (also referred to as compound 3e), a selective degrader of BTK.[6] We will delve into its mechanism of action, summarize its reported biological activity, and provide generalized experimental protocols for the characterization of such molecules. While detailed cellular uptake and distribution studies for this specific compound are not extensively published, we will discuss the general principles governing these processes for PROTACs.

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][7] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[] this compound is composed of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[6] The degradation of BTK by this PROTAC is dependent on the proteasome, as its activity is blocked by the proteasome inhibitor MG-132.[6]

Quantitative Data for this compound

The following tables summarize the reported in vitro efficacy and metabolic stability of this compound.[6]

Table 1: In Vitro Degradation and Anti-Proliferative Activity

| Parameter | Cell Line | Value | Notes |

| DC50 | JeKo-1 | 7.0 nM | 50% degradation concentration after 24 hours. |

| IC50 | OCI-ly10 | 2.3 nM | 50% inhibitory concentration for cell proliferation after 72 hours. |

| TMD8 | 4.5 nM | ||

| JeKo-1 | 38.1 nM | ||

| BTKC481S Ba/F3 | 86.0 nM | Demonstrates activity against the ibrutinib-resistant C481S mutant. |

Table 2: Specificity and Metabolic Stability

| Parameter | Condition | Value | Notes |

| Selectivity | 1.6-1000 nM (24h) | No effect on IKZF1/GSPT1 | Does not degrade common CRBN neosubstrates. |

| Metabolic Stability (T1/2) | 100 & 1000 nM | 145 min | Half-life in relevant in vitro metabolic assay. |

| Pharmacokinetics | 2 mg/kg IV in mice | >10 nM for at least 4h | Plasma concentration remained above the effective DC50. |

| 100 mg/kg oral | Poor bioavailability | Indicates challenges with oral administration. |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard practices for characterizing PROTACs, the following methodologies would be employed.

Cell Culture and Treatment

-

Cell Lines: JeKo-1 (mantle cell lymphoma), OCI-ly10, TMD8 (diffuse large B-cell lymphoma), and Ba/F3 cells engineered to express wild-type or C481S mutant BTK are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded at a specified density and treated with serial dilutions of the PROTAC or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

Western Blotting for BTK Degradation

-

Purpose: To quantify the extent of BTK protein degradation.

-

Protocol:

-

After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH, β-actin) is also used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis is performed to quantify BTK levels relative to the loading control. The DC50 value is calculated from the dose-response curve.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Purpose: To determine the anti-proliferative effect of the PROTAC.

-

Protocol:

-

Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

-

An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.

-

The plate is incubated at room temperature to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a novel BTK-targeting PROTAC.

Conclusion

This compound is a potent and selective degrader of BTK, demonstrating low nanomolar efficacy in degrading BTK and inhibiting the proliferation of various lymphoma cell lines, including those with acquired resistance to covalent BTK inhibitors.[6] Its mechanism relies on the recruitment of the CRBN E3 ligase to induce proteasome-mediated degradation of the BTK protein.[6] While it shows promising in vitro activity and metabolic stability, its poor oral bioavailability suggests that further optimization of its physicochemical properties may be necessary for clinical development.[6] The continued exploration of BTK-targeting PROTACs holds significant promise for overcoming the limitations of traditional kinase inhibitors in cancer therapy.[1][8]

References

- 1. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

The Impact of PROTAC BTK Degrader-5 on Downstream BTK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PROTAC BTK Degrader-5 on the Bruton's tyrosine kinase (BTK) signaling pathway. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.

Introduction to PROTAC BTK Degraders

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate specific proteins of interest rather than merely inhibiting their enzymatic activity. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[2] PROTAC BTK degraders, therefore, offer a promising strategy to abrogate BTK signaling by completely removing the BTK protein.

This compound: An Overview

This compound, also identified as compound 3e, is a selective BTK degrader.[3][4][5] It has demonstrated potent BTK degradation and anti-proliferative activity in various lymphoma cell lines.[3] This guide will focus on the effects of this specific degrader on downstream BTK signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in terms of BTK protein degradation and its anti-proliferative effects on cancer cell lines.

Table 1: BTK Degradation Efficiency of this compound

| Cell Line | DC50 (nM) | Time Point (hours) |

| JeKo-1 | 7.0 | 24 |

DC50: Half-maximal degradation concentration.

Table 2: Anti-Proliferative Activity of this compound

| Cell Line | IC50 (nM) | Time Point (hours) |

| OCI-ly10 | 2.3 | 72 |

| TMD8 | 4.5 | 72 |

| JeKo-1 | 38.1 | 72 |

| BTKC481S Ba/F3 | 86.0 | 72 |

IC50: Half-maximal inhibitory concentration.

Effect on Downstream BTK Signaling Pathways

Upon activation, BTK phosphorylates and activates several downstream effector molecules, including Phospholipase C gamma 2 (PLCγ2), which in turn triggers cascades involving Extracellular signal-regulated kinase (ERK) and Nuclear factor kappa B (NF-κB).[2] Degradation of BTK by PROTACs is expected to inhibit these downstream pathways.

Table 3: Qualitative Effect of BTK Degradation on Downstream Signaling Pathways (Representative Data)

| Downstream Target | Effect of BTK Degradation | Representative Degrader |

| Phospho-PLCγ2 | Reduction in phosphorylation | NX-2127 |

| Phospho-ERK1/2 | Reduction in phosphorylation | NX-2127 |

| Phospho-p65 NF-κB | Reduction in phosphorylation | DD-03-171 |

This table summarizes the expected qualitative effects based on data from other well-characterized BTK degraders, as specific quantitative phosphorylation data for this compound is not publicly available.

Visualizing the Molecular Mechanisms and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the BTK signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. nurixtx.com [nurixtx.com]

Unraveling the Core of PROTAC BTK Degrader-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the linker composition and biological activity of PROTAC BTK Degrader-5, a selective Bruton's tyrosine kinase (BTK) degrader. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. This compound is designed to selectively target BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, for ubiquitination and subsequent proteasomal degradation. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.

This compound is a composition of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, it is composed of the BTK inhibitor (HY-150898), a linker (HY-168297), and an E3 ligase ligand (HY-W440230) which recruits the Cereblon (CRBN) E3 ligase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its degradation efficacy and anti-proliferative activity.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ | JeKo-1 | 7.0 nM | [1][2] |

| Cell Line | IC₅₀ (this compound) | IC₅₀ (Ibrutinib) | Reference |

| OCI-ly10 | 2.3 nM | 4.5 nM | [1] |

| TMD8 | 4.5 nM | 4.7 nM | [1] |

| JeKo-1 | 38.1 nM | 79.8 nM | [1] |

| BTKC481S Ba/F3 | 86.0 nM | 1546.0 nM | [1] |

| Parameter | Value | Reference |

| Molecular Formula | C₅₂H₅₇ClFN₉O₆ | [1][2] |

| Molecular Weight | 958.52 | [1][2] |

| Metabolic Half-life (T₁/₂) | 145 min (at 100 and 1000 nM) | [1] |

Mechanism of Action and Signaling Pathways

This compound functions by hijacking the cell's natural ubiquitin-proteasome system. It forms a ternary complex between BTK and the CRBN E3 ubiquitin ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome. This degradation effectively downregulates the BTK signaling pathway, which is critical for the proliferation and survival of B-cells.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

Caption: Simplified BTK signaling cascade initiated by B-cell receptor (BCR) activation.

This compound Mechanism of Action

The diagram below illustrates the catalytic mechanism by which this compound induces the degradation of BTK.

References

Methodological & Application

Application Notes and Protocols for PROTAC BTK Degrader-5 in In Vitro Cell Culture

For Research Use Only.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins. These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (E3 ligase:PROTAC:POI) results in the ubiquitination of the POI and its subsequent degradation by the proteasome.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a key driver in various B-cell malignancies.[1][2] PROTAC BTK Degrader-5 is a selective degrader of BTK, offering a powerful approach to eliminate BTK protein and thereby inhibit downstream signaling pathways that promote cancer cell proliferation and survival.[3][4] This document provides detailed protocols for the in vitro characterization of this compound in cell culture.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[5] One end of the PROTAC molecule binds to BTK, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BTK, tagging it for degradation by the 26S proteasome. The degradation of BTK disrupts the BCR signaling cascade, which is critical for the survival and proliferation of malignant B-cells.[1][2]

Signaling Pathway

The B-cell receptor signaling pathway is a critical cascade for B-cell development, activation, and survival. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth. BTK is a central node in this pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This leads to the activation of several signaling cascades, including the NF-κB and MAPK pathways, which ultimately promote cell proliferation and survival.[1][6] By degrading BTK, this compound effectively shuts down these pro-survival signals.

Caption: BTK signaling pathway and the mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various lymphoma cell lines.

Table 1: Degradation Potency of this compound

| Cell Line | DC₅₀ (nM) | Treatment Time (hours) |

| JeKo-1 | 7.0 | 24 |

DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that induces 50% degradation of the target protein.[3]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC₅₀ (nM) | Treatment Time (hours) |

| OCI-ly10 | 2.3 | 72 |

| TMD8 | 4.5 | 72 |

| JeKo-1 | 38.1 | 72 |

| BTKC481S Ba/F3 | 86.0 | 72 |

IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell growth by 50%.[3]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Cell Culture

-

Cell Lines: JeKo-1 (mantle cell lymphoma), OCI-ly10, TMD8 (activated B-cell like diffuse large B-cell lymphoma), and Ba/F3 cells expressing the C481S mutant of BTK are recommended.

-

Culture Medium: Refer to the cell line supplier for the recommended culture medium and supplements (e.g., RPMI-1640 with 10-20% fetal bovine serum and 1% penicillin-streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells according to the supplier's recommendations to maintain logarithmic growth.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the anti-proliferative effect of the PROTAC.

-

Materials:

-

Opaque-walled 96-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).

-

Western Blot for BTK Degradation

This assay quantifies the degradation of BTK protein.

-

Materials:

-

6-well or 12-well tissue culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Protocol:

-

Cell Treatment: Seed cells in appropriate plates and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-BTK antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL reagent and visualize bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BTK band intensity to the loading control (β-actin) and calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for in vitro characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. mdpi.com [mdpi.com]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PROTAC BTK Degrader-5 in JeKo-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies such as mantle cell lymphoma (MCL). Targeted degradation of BTK using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy. PROTAC BTK Degrader-5 is a selective BTK degrader that has demonstrated potent activity in the JeKo-1 human mantle cell lymphoma cell line. These application notes provide detailed protocols for utilizing this compound to study its effects on BTK degradation and cell viability in JeKo-1 cells.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in JeKo-1 cells.

| Parameter | Value | Cell Line | Treatment Time | Reference |

| DC₅₀ (BTK Degradation) | 7.0 nM | JeKo-1 | 24 hours | [1][2] |

| IC₅₀ (Anti-proliferation) | 38.1 nM | JeKo-1 | 72 hours | [1] |

Signaling Pathways and Mechanisms

BTK Signaling Pathway in Mantle Cell Lymphoma

BTK is a key kinase downstream of the B-cell receptor. Its activation upon antigen binding triggers a signaling cascade involving PLCγ2, leading to the activation of transcription factors like NF-κB, which promotes cell proliferation and survival. In mantle cell lymphoma, this pathway is often constitutively active.

Mechanism of Action of this compound